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8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Catalog No.
S12752899
CAS No.
M.F
C6H4BrClN4
M. Wt
247.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-y...

Product Name

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

IUPAC Name

8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Molecular Formula

C6H4BrClN4

Molecular Weight

247.48 g/mol

InChI

InChI=1S/C6H4BrClN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11)

InChI Key

ORQLGWUTFBIBOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Cl)N)Br

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound characterized by a triazole ring fused with a pyridine structure. Its molecular formula is C₆H₅BrClN₄, and it has a molecular weight of approximately 213.04 g/mol. The compound features a bromo group at the 8-position and a chloro group at the 6-position of the triazolo-pyridine framework, which contributes to its unique chemical properties and potential biological activities. The compound is notable for its ability to act as a pharmacophore in various medicinal chemistry applications due to its structural characteristics that facilitate interactions with biological targets .

The chemical reactivity of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can be attributed to the presence of functional groups that allow for nucleophilic substitutions and electrophilic additions. The bromine and chlorine atoms can participate in substitution reactions, making the compound versatile for further synthetic modifications. For instance, the bromo group can be replaced by various nucleophiles in reactions such as:

  • Nucleophilic Aromatic Substitution: The bromo group can be substituted by amines or thiols under basic conditions.
  • Metal-Catalyzed Cross-Coupling Reactions: The compound can undergo reactions such as Suzuki or Heck coupling to form more complex structures.

8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine exhibits significant biological activity, particularly as an inhibitor of various enzymes involved in critical cellular pathways. Notably, it has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which plays a crucial role in cancer cell proliferation and survival. The compound's ability to inhibit PI3K suggests its utility in cancer therapy and other diseases associated with dysregulated signaling pathways . Additionally, it has shown promise in modulating other targets related to inflammation and metabolic disorders.

The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine typically involves multi-step synthetic routes starting from simpler precursors. Common methods include:

  • Bromination of Precursor Compounds: Starting from 6-chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives followed by bromination using brominating agents.
  • Formation of the Triazole Ring: Utilizing cyclization reactions involving hydrazines and appropriate carbonyl compounds to construct the triazole moiety.
  • Final Amination Step: Introduction of the amino group at the 2-position through reductive amination or direct amination reactions.

These methods allow for the selective introduction of functional groups while maintaining high yields and purity of the final product.

The applications of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine span various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting PI3K pathways in cancer treatment.
  • Biochemical Research: Utilized as a tool compound to study cellular signaling mechanisms and enzyme interactions.
  • Material Science: Potential use in developing novel materials due to its unique electronic properties.

Interaction studies have demonstrated that 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can bind effectively to various biological targets. Research indicates that it interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions facilitated by its structural features. Molecular docking studies have provided insights into its binding affinities and modes of action against selected targets such as PI3K and other kinases involved in tumorigenesis.

Several compounds share structural similarities with 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine882521-63-30.86
6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine947248-68-20.81
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine1010120-55-40.79
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine1053655-66-50.78
8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine1159813-15-60.76

These compounds share similar triazole-pyridine frameworks but differ in their halogen substitutions or additional functional groups. The unique combination of bromine and chlorine substitutions in 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine enhances its biological activity compared to its analogs.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.93079 g/mol

Monoisotopic Mass

245.93079 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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